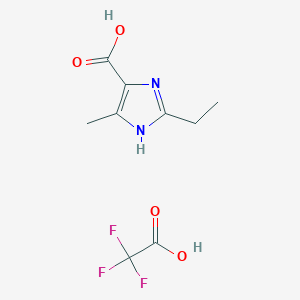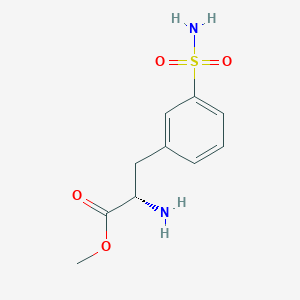
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is a heterocyclic compound that features an imidazole ring substituted with ethyl and methyl groups, as well as a carboxylic acid and trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1h-imidazole-5-carboxylic acid: This compound is similar in structure but lacks the ethyl and trifluoroacetic acid groups.
2-Phenyl-1h-imidazole-4-carboxylic acid: This compound features a phenyl group instead of an ethyl group.
1h-Imidazole-4,5-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is unique due to the presence of both ethyl and trifluoroacetic acid groups, which can influence its chemical reactivity and interactions with biological targets. The trifluoroacetic acid moiety, in particular, can enhance the compound’s acidity and ability to participate in hydrogen bonding.
Properties
Molecular Formula |
C9H11F3N2O4 |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-3-5-8-4(2)6(9-5)7(10)11;3-2(4,5)1(6)7/h3H2,1-2H3,(H,8,9)(H,10,11);(H,6,7) |
InChI Key |
UAKUURUHZITENH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)

![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)




![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)

